molecular formula C15H25NO B14500576 1-Decylpyridin-2(1H)-one CAS No. 63432-04-2

1-Decylpyridin-2(1H)-one

Cat. No.: B14500576
CAS No.: 63432-04-2
M. Wt: 235.36 g/mol
InChI Key: AKSQWCQXSBBNGQ-UHFFFAOYSA-N
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Description

1-Decylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a decyl group at the 1-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Decylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 1-decyl-2-hydroxypyridine.

    Substitution: Formation of various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

1-Decylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Decylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Decylpyridine: Similar structure but lacks the keto group at the 2-position.

    1-Octylpyridin-2(1H)-one: Similar structure but with an octyl group instead of a decyl group.

Uniqueness: 1-Decylpyridin-2(1H)-one is unique due to the presence of both a decyl group and a keto group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63432-04-2

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

1-decylpyridin-2-one

InChI

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15(16)17/h9,11-12,14H,2-8,10,13H2,1H3

InChI Key

AKSQWCQXSBBNGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=CC=CC1=O

Origin of Product

United States

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